molecular formula C4H5N2O4- B1262594 3-Oxo-3-ureidopropanoate

3-Oxo-3-ureidopropanoate

Cat. No. B1262594
M. Wt: 145.09 g/mol
InChI Key: UCUUMUFWVSUBOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-3-ureidopropanoate is conjugate base of 3-oxo-3-ureidopropanoic acid. It is a conjugate base of a 3-oxo-3-ureidopropanoic acid.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Complex Organic Compounds : A study demonstrates the use of 3-alkenoate as a masked synthon of 4-oxo-2-alkenoate, showing its utility in synthesizing complex organic molecules like pyrenophorin (Fujisawa, Takeuchi, & Sato, 1982). This highlights the role of similar compounds in facilitating challenging organic syntheses.

Biochemical and Pharmacological Research

  • Enzyme Inhibition Studies : 3-Oxo compounds, such as 2-oxo-3-pentynoate, have been synthesized and tested as enzyme inhibitors. For example, one study explored its use as an inhibitor of 4-oxalocrotonate tautomerase, showing its potential for mechanistic studies and as a ligand in enzyme complexes (Johnson et al., 1997).

Coordination Chemistry and Material Science

  • Functionalization of Metal-Oxo Groups : Research into the functionalization of metal-oxo groups, such as those in the uranyl ion, provides insights into their interactions and reactivity. This has implications for understanding environmental contaminants and designing novel materials (Fortier & Hayton, 2010).

Environmental Chemistry

  • Studying Environmental Contaminants : The chemistry of uranyl oxo ligands, often involving 3-oxo groups, is crucial for understanding the behavior of environmental contaminants like uranium (Arnold et al., 2010).

Organic Chemistry Methodology

  • Innovative Synthesis Methods : The novel synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid, utilizing 3-oxo compounds, showcases innovative methods in organic chemistry, potentially applicable in various fields (Su Wei-ke, 2008).

Catalysis

  • Catalytic Applications : Studies on palladium(II) complexes of 3-oxo-1,3-diphosphapropenes highlight the role of 3-oxo groups in catalysis, particularly in cross-coupling reactions (Nishide et al., 2005).

Reactivity and Mechanistic Insights

  • Understanding Metal-Oxo Reactivity : Research focusing on metal-oxo complexes and their reactivity is crucial for insights into oxygen activation and O-O bond formation, relevant in both biological systems and synthetic applications (Betley et al., 2008).

properties

Product Name

3-Oxo-3-ureidopropanoate

Molecular Formula

C4H5N2O4-

Molecular Weight

145.09 g/mol

IUPAC Name

3-(carbamoylamino)-3-oxopropanoate

InChI

InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10)/p-1

InChI Key

UCUUMUFWVSUBOL-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)NC(=O)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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